molecular formula C31H40N2O5 B11627425 5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11627425
M. Wt: 520.7 g/mol
InChI Key: GTHPQJDPRIPISR-BYCLXTJYSA-N
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Description

5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core This compound is characterized by the presence of multiple functional groups, including a tert-butylphenyl group, an ethoxy-methylbenzoyl group, a hydroxy group, and a morpholinyl-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Tert-Butylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the Ethoxy-Methylbenzoyl Group: This can be done through an esterification or acylation reaction.

    Addition of the Hydroxy Group: This step may involve a hydroxylation reaction.

    Incorporation of the Morpholinyl-Propyl Group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of diseases or as a diagnostic agent.

Industry

In industrial applications, the compound may be used as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may enable it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXY-3-CHLOROBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The unique combination of functional groups in 5-(4-TERT-BUTYLPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H40N2O5

Molecular Weight

520.7 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H40N2O5/c1-6-38-25-13-10-23(20-21(25)2)28(34)26-27(22-8-11-24(12-9-22)31(3,4)5)33(30(36)29(26)35)15-7-14-32-16-18-37-19-17-32/h8-13,20,27,34H,6-7,14-19H2,1-5H3/b28-26+

InChI Key

GTHPQJDPRIPISR-BYCLXTJYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O)C

Origin of Product

United States

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